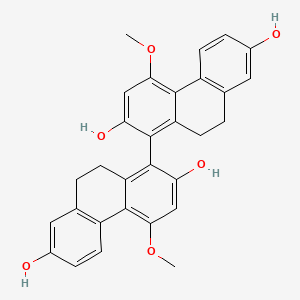

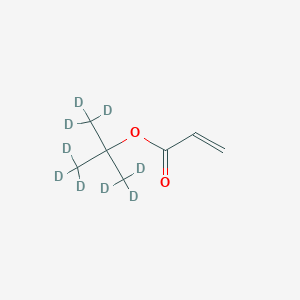

![molecular formula C28H36F2N2O2 B12311245 1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)

1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-00446687は、ファイザーによって勃起不全の治療のために開発された薬剤です。これは、メラノコルチン受容体サブタイプMC4に選択的な非ペプチドアゴニストです。 この化合物は、初期のヒト試験で有望な結果を示しており、200 mgの用量は100 mgのシルデナフィルと同じくらい効果的です .

準備方法

PF-00446687の合成には、ピペリジン環の形成やさまざまな官能基の導入など、いくつかのステップが含まれます。この化合物は、tert-ブチル、ジフルオロフェニル、ピロリジニル基などの試薬を使用する一連の反応によって合成されます。 反応条件には通常、DMSOなどの溶媒と触媒を使用して反応を促進することが含まれます .

化学反応の分析

PF-00446687は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな誘導体になります。

還元: 還元反応により、この化合物に存在する官能基が修飾される可能性があります。

置換: 置換反応により、新しい官能基を分子に導入できます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな触媒などがあります。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究の応用

科学的研究の応用

Chemistry: The compound is used as a model molecule to study receptor-ligand interactions.

Biology: It is used to investigate the role of melanocortin receptors in various biological processes.

Medicine: PF-00446687 has been studied for its potential to treat sexual dysfunction in both men and women.

Industry: The compound is used in the development of new drugs targeting melanocortin receptors.

作用機序

PF-00446687は、メラノコルチン受容体サブタイプMC4に選択的に結合することでその効果を発揮します。この結合は受容体を活性化し、一連の細胞内シグナル伝達イベントを引き起こします。 MC4受容体の活性化は、性的な興奮と欲求に影響を与えることが示されており、PF-00446687は性機能不全の潜在的な治療法となっています .

類似の化合物との比較

PF-00446687は、MC4受容体に対する選択性においてユニークです。類似の化合物には、次のものがあります。

メラノタンII: 非選択的なペプチドベースのメラノコルチン受容体アゴニスト。

ブレメラノチド: 別の非選択的なペプチドベースのアゴニスト。

PL-6983: MC4受容体の選択的なアゴニスト。

PF-219,061: ファイザーが開発した、MC4受容体を標的とする別の化合物です

PF-00446687は、臨床試験における高い選択性と有効性により際立っており、さらなる開発の有望な候補となっています。

類似化合物との比較

PF-00446687 is unique in its selectivity for the MC4 receptor. Similar compounds include:

Melanotan II: A non-selective peptide-based melanocortin receptor agonist.

Bremelanotide: Another non-selective peptide-based agonist.

PL-6983: A selective MC4 receptor agonist.

PF-219,061: Another compound developed by Pfizer targeting the MC4 receptor

PF-00446687 stands out due to its high selectivity and efficacy in clinical trials, making it a promising candidate for further development.

特性

IUPAC Name |

[1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-(4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPJOAUPIZDJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

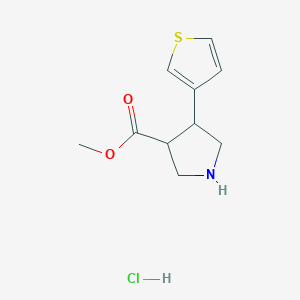

![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)

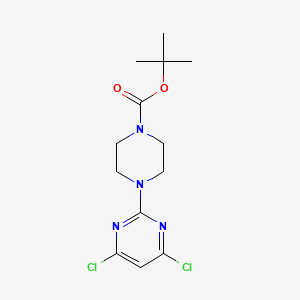

![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)

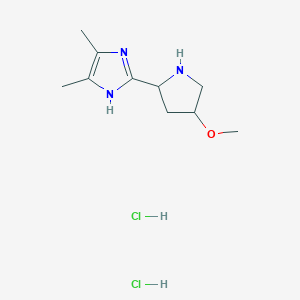

![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)

![[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12311201.png)

![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12311202.png)

![8-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B12311206.png)